molecular formula C20H16F12N2 B14790122 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine

1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B14790122
M. Wt: 512.3 g/mol
InChI Key: GMRLXGPVRYYJHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “INDEX NAME NOT YET ASSIGNED” involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form an amide intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form a heterocyclic compound.

    Functional Group Modification: The heterocyclic compound is then subjected to various functional group modifications, including alkylation and acylation, to introduce the desired substituents.

Industrial Production Methods

Industrial production of “INDEX NAME NOT YET ASSIGNED” typically involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

“INDEX NAME NOT YET ASSIGNED” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique chemical and physical properties.

Scientific Research Applications

“INDEX NAME NOT YET ASSIGNED” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “INDEX NAME NOT YET ASSIGNED” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

“INDEX NAME NOT YET ASSIGNED” can be compared with other similar compounds, such as:

    Isavuconazole: A triazole antifungal agent with a similar core structure but different substituents.

    Voriconazole: Another triazole antifungal with distinct pharmacokinetic properties.

    Fluconazole: A simpler triazole antifungal with a different spectrum of activity.

The uniqueness of “INDEX NAME NOT YET ASSIGNED” lies in its specific substituents and functional groups, which confer unique chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C20H16F12N2

Molecular Weight

512.3 g/mol

IUPAC Name

1,2-bis[3,5-bis(trifluoromethyl)phenyl]-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C20H16F12N2/c1-33-15(9-3-11(17(21,22)23)7-12(4-9)18(24,25)26)16(34-2)10-5-13(19(27,28)29)8-14(6-10)20(30,31)32/h3-8,15-16,33-34H,1-2H3

InChI Key

GMRLXGPVRYYJHB-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC

Origin of Product

United States

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